2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
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Overview
Description
2,4-Dibromo Estrone is a brominated derivative of estrone, a naturally occurring estrogen hormone This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the estrone molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo Estrone typically involves the bromination of estrone. One common method is the electrophilic aromatic substitution reaction, where estrone is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of 2,4-Dibromo Estrone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo Estrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms, converting the compound back to estrone or other derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-brominated compounds.
Scientific Research Applications
2,4-Dibromo Estrone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various brominated steroids and other complex molecules.
Biology: Researchers study its effects on biological systems to understand the role of brominated compounds in cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo Estrone involves its interaction with estrogen receptors in target tissues. The bromine atoms enhance the compound’s binding affinity to the receptors, leading to altered gene expression and cellular responses. The molecular targets include various estrogen-responsive genes and pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Estrone: The parent compound without bromine atoms.
2-Bromo Estrone: A mono-brominated derivative with a single bromine atom at the 2 position.
4-Bromo Estrone: A mono-brominated derivative with a single bromine atom at the 4 position.
Uniqueness: 2,4-Dibromo Estrone is unique due to the presence of two bromine atoms, which significantly alter its chemical and biological properties compared to its mono-brominated counterparts
Properties
IUPAC Name |
2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYVIICKQEYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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